molecular formula C9H12BrN B1297800 Benzenemethanamine, 2-bromo-N-ethyl- CAS No. 67342-74-9

Benzenemethanamine, 2-bromo-N-ethyl-

Cat. No. B1297800
CAS RN: 67342-74-9
M. Wt: 214.1 g/mol
InChI Key: LIRKZBIKUSDDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzenemethanamine, 2-bromo-N-ethyl-" has been the subject of various studies. One study focused on the total synthesis of a naturally occurring compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, with an overall yield of 34% . Another study explored the synthesis and application of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) as a selective bromination agent for aromatic compounds . Additionally, X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes provided insights into the structural analysis of related compounds .

Synthesis Analysis

The synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol involved a five-step process starting from (3-bromo-4,5-dimethoxyphenyl)methanol, resulting in the target compound with an overall yield of 34% . Another study presented a novel compound, N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide), and its application as a selective bromination agent for aromatic compounds .

Molecular Structure Analysis

The X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes provided detailed analyses of the molecular structures of these compounds, highlighting interactions such as Br···Br, C–H···Br, C–Br···Br, and C–Br···π, contributing to a comprehensive understanding of their structural characteristics .

Chemical Reactions Analysis

The reaction of some methoxymethyl-substituted aryl methyl ethers with BBr3, followed by the addition of MeOH, resulted in the synthesis of corresponding methoxymethyl-substituted arylphenols in high yields . Additionally, the reaction between N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) and aromatic compounds in the presence of benzoyl peroxide led to the formation of bromo aromatic compounds, demonstrating the compound's selective bromination capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Benzenemethanamine, 2-bromo-N-ethyl-" were not explicitly addressed in the provided abstracts.

Relevant Case Studies

No specific case studies related to "Benzenemethanamine, 2-bromo-N-ethyl-" were mentioned in the provided abstracts.

Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers
A New Synthesis and Application of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide); As a Novel Selective Bromination Agent for Aromatic Compounds
X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

A study by Yorimitsu et al. (2001) explored the triethylborane-induced bromine atom-transfer radical addition in aqueous media, highlighting the solvent effect on radical addition reactions. This research provides valuable insights into the chemical reactivity of bromine-containing compounds in different solvents, including water, and their potential applications in organic synthesis (Yorimitsu et al., 2001).

Synthesis of Biologically Active Compounds

Akbaba et al. (2010) reported the total synthesis of a biologically active, naturally occurring bromophenol derivative, underscoring the importance of bromine functionalities in the synthesis of compounds with potential biological activities (Akbaba et al., 2010).

Novel Synthetic Methodologies

Kuroda and Kobayashi (2015) developed a facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing the versatility of bromine-containing intermediates in the synthesis of heterocyclic compounds, a class of chemicals significant in medicinal chemistry and drug design (Kuroda & Kobayashi, 2015).

Antimicrobial Applications

Research by Xu et al. (2003) on antibacterial bromophenols from the marine red alga Rhodomela confervoides demonstrates the potential of bromine-containing compounds in developing new antimicrobial agents. This study identified bromophenols with significant activity against various bacterial strains, highlighting the broader applicability of brominated compounds in addressing microbial resistance (Xu et al., 2003).

Polymer Science and Material Chemistry

Stoffelbach et al. (2007) investigated the use of an amphiphilic block copolymer as a stabilizer and a macroinitiator in miniemulsion polymerization under AGET ATRP conditions. This research illustrates the role of bromine-containing initiators in polymer science, particularly in the synthesis of novel polymeric materials with potential applications in biomedicine, coatings, and advanced materials technology (Stoffelbach et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, Bromoethane, indicates that it is highly flammable and suspected of causing cancer . It is harmful if swallowed or inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

N-[(2-bromophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRKZBIKUSDDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217693
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 2-bromo-N-ethyl-

CAS RN

67342-74-9
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.